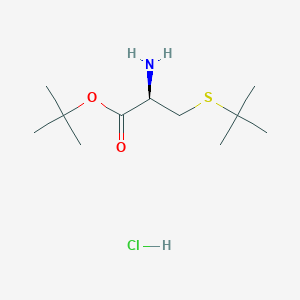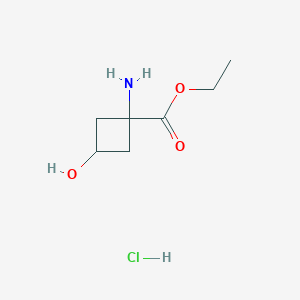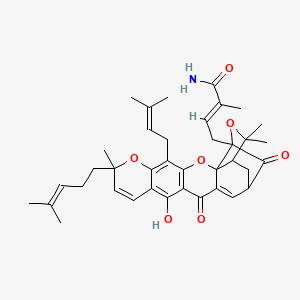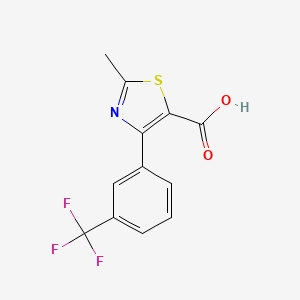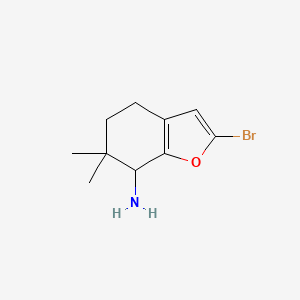
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran is an organic compound with the molecular formula C10H14BrNO It is a derivative of benzofuran, characterized by the presence of an amino group at the 7th position, a bromine atom at the 2nd position, and two methyl groups at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of 6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include 7-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran derivatives with different substituents replacing the bromine atom.
Oxidation: Products include nitro or nitroso derivatives of the original compound.
Reduction: Products include dehalogenated or fully reduced amine derivatives.
Scientific Research Applications
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amino groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2-chloro-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran
- 7-Amino-2-iodo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran
- 7-Amino-2-fluoro-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran
Uniqueness
7-Amino-2-bromo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity make it a versatile intermediate for further functionalization, providing a distinct advantage in synthetic applications.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-5,7-dihydro-4H-1-benzofuran-7-amine |
InChI |
InChI=1S/C10H14BrNO/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5,9H,3-4,12H2,1-2H3 |
InChI Key |
VGZMNRNHQKOAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1N)OC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)
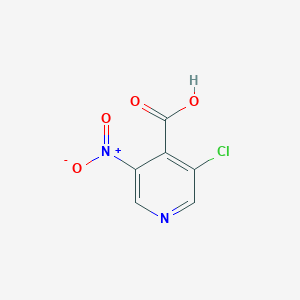
![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)
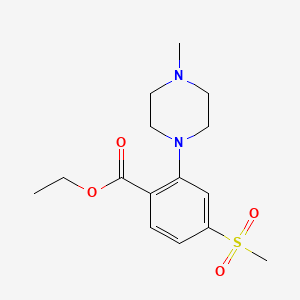
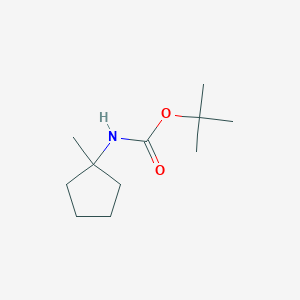
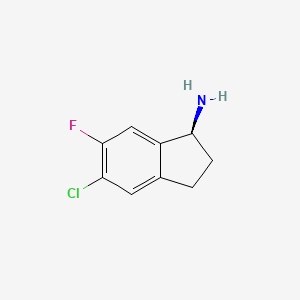
![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
